molecular formula C16H11ClN2O3S B2492073 2-(((6-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)quinazolin-4-ol CAS No. 938025-82-2

2-(((6-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)quinazolin-4-ol

Cat. No.: B2492073
CAS No.: 938025-82-2
M. Wt: 346.79
InChI Key: CEABPHUXKCXBMJ-UHFFFAOYSA-N
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Description

2-(((6-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)quinazolin-4-ol is a chemical compound known for its unique structure and versatile applications in scientific research. This compound features a quinazolin-4-ol core linked to a 6-chlorobenzo[d][1,3]dioxol-5-yl group via a thioether linkage, making it a valuable molecule for various studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((6-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)quinazolin-4-ol typically involves multiple steps:

    Formation of the 6-chlorobenzo[d][1,3]dioxole ring: This can be achieved by cyclizing catechol with dichloromethane under basic conditions to form the dioxole ring, followed by chlorination.

    Thioether linkage formation: The chlorinated dioxole is then reacted with a thiol derivative to form the thioether linkage.

    Quinazolin-4-ol synthesis: The final step involves the formation of the quinazolin-4-ol core, which can be achieved through various synthetic routes, including cyclization reactions involving anthranilic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(((6-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)quinazolin-4-ol can undergo several types of chemical reactions:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated dioxole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

2-(((6-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)quinazolin-4-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and catalysts for various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    6-Chlorobenzo[d][1,3]dioxol-5-yl)methanol: Shares the dioxole ring structure but lacks the quinazolin-4-ol core.

    1,3-Benzodioxole: A simpler structure with only the dioxole ring, used in different chemical contexts.

    Piperonal: Contains a similar dioxole ring but with different functional groups.

Uniqueness

2-(((6-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)quinazolin-4-ol is unique due to its combination of the quinazolin-4-ol core and the chlorinated dioxole ring, providing distinct chemical and biological properties.

Properties

IUPAC Name

2-[(6-chloro-1,3-benzodioxol-5-yl)methylsulfanyl]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O3S/c17-11-6-14-13(21-8-22-14)5-9(11)7-23-16-18-12-4-2-1-3-10(12)15(20)19-16/h1-6H,7-8H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEABPHUXKCXBMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CSC3=NC4=CC=CC=C4C(=O)N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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